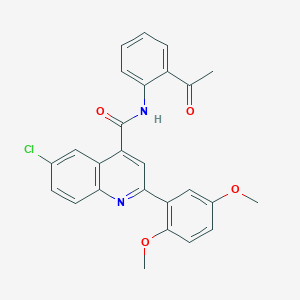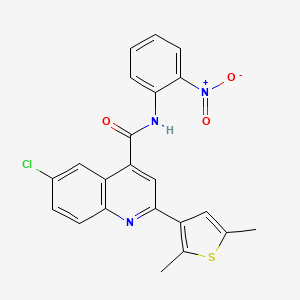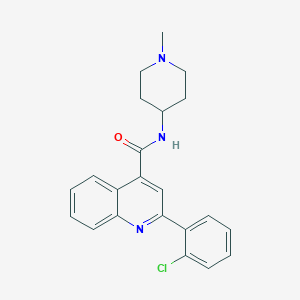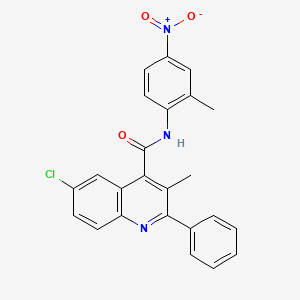
N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
説明
N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The 6-chloro and 2,5-dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate acyl chloride or anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing cell death.
類似化合物との比較
- N-(2-acetylphenyl)-6-chloro-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- N-(2-acetylphenyl)-6-chloro-2-(3,5-dimethoxyphenyl)-4-quinolinecarboxamide
Comparison:
- Structural Differences: The position and number of methoxy groups on the phenyl ring can vary, leading to differences in electronic properties and reactivity.
- Unique Properties: N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall biological activity.
特性
IUPAC Name |
N-(2-acetylphenyl)-6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-15(30)18-6-4-5-7-22(18)29-26(31)20-14-24(28-23-10-8-16(27)12-19(20)23)21-13-17(32-2)9-11-25(21)33-3/h4-14H,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRCPCWVEVCTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B4161515.png)
![(3-Methylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B4161518.png)
![6-[3-(1-methoxyethyl)phenyl]pyrimidin-4-amine](/img/structure/B4161519.png)
METHANONE](/img/structure/B4161521.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4161529.png)
![6-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161541.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride](/img/structure/B4161552.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161566.png)
![2-(3-bromophenyl)-6-chloro-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161571.png)
![2-(1,3-benzodioxol-5-yl)-6-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4161590.png)

![6-chloro-2-(4-ethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161617.png)

